molecular formula C7H5IO3 B13132085 3-iodosylbenzoic Acid CAS No. 64297-60-5

3-iodosylbenzoic Acid

Cat. No.: B13132085
CAS No.: 64297-60-5
M. Wt: 264.02 g/mol
InChI Key: SXSQXJCKYRVLHS-UHFFFAOYSA-N
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Description

3-Iodosylbenzoic acid is an organoiodine compound with the molecular formula C7H5IO3 It is a hypervalent iodine compound, which means it contains iodine in a higher oxidation state than is typical for organic iodine compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodosylbenzoic acid can be synthesized through the oxidation of 3-iodobenzoic acid. One common method involves using oxidizing agents such as Oxone® (potassium peroxymonosulfate) in aqueous conditions at room temperature . The reaction typically proceeds under mild conditions, making it a convenient and practical method for preparing this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale oxidation processes similar to those used in laboratory synthesis. The use of efficient and scalable oxidizing agents, along with optimized reaction conditions, would be crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-Iodosylbenzoic acid is known to undergo various types of reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Oxone®, trifluoromethanesulfonic anhydride.

    Reaction Conditions: Mild aqueous conditions, room temperature, or slightly elevated temperatures.

Major Products Formed:

    Carbonyl Compounds: From the oxidation of alcohols.

    Iodonium Salts: From electrophilic substitution reactions.

Scientific Research Applications

3-Iodosylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-iodosylbenzoic acid exerts its effects involves its role as an oxidizing agent. It can accept electrons from other molecules, facilitating various oxidation reactions. The hypervalent iodine center in the compound is crucial for its reactivity, allowing it to participate in single electron transfer mechanisms .

Comparison with Similar Compounds

Uniqueness: 3-Iodosylbenzoic acid is unique due to its specific molecular structure, which influences its reactivity and selectivity in chemical reactions. Its position on the benzene ring differentiates it from other isomers and affects its interaction with other molecules.

Properties

CAS No.

64297-60-5

Molecular Formula

C7H5IO3

Molecular Weight

264.02 g/mol

IUPAC Name

3-iodosylbenzoic acid

InChI

InChI=1S/C7H5IO3/c9-7(10)5-2-1-3-6(4-5)8-11/h1-4H,(H,9,10)

InChI Key

SXSQXJCKYRVLHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I=O)C(=O)O

Origin of Product

United States

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